2-[(5Z)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{2,4-DIOXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes an indole moiety, a thiazolidinone ring, and a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-DIOXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and fluorophenyl acetamide. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the thiazolidinone ring through condensation of appropriate precursors.
Cyclization: Cyclization reactions to form the indole moiety.
Substitution Reactions: Introduction of the fluorophenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidinone ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. It could serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific biological targets could make it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials or as a chemical reagent in various processes.
Mechanism of Action
The mechanism of action of 2-{2,4-DIOXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Indole Derivatives: Compounds containing the indole moiety.
Fluorophenyl Compounds: Compounds with a fluorophenyl group.
Uniqueness
The uniqueness of 2-{2,4-DIOXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its combination of these structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H12FN3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-hydroxy-2-oxo-5-(2-oxoindol-3-yl)-1,3-thiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H12FN3O4S/c20-10-5-7-11(8-6-10)21-14(24)9-23-18(26)16(28-19(23)27)15-12-3-1-2-4-13(12)22-17(15)25/h1-8,26H,9H2,(H,21,24) |
InChI Key |
QQLRRSIPWPQEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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